molecular formula C6H3F3 B1201519 1,3,5-Trifluorobenzene CAS No. 372-38-3

1,3,5-Trifluorobenzene

Cat. No. B1201519
CAS No.: 372-38-3
M. Wt: 132.08 g/mol
InChI Key: JXUKFFRPLNTYIV-UHFFFAOYSA-N
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Patent
US07595426B2

Procedure details

Palladium on carbon (10%, 410 mg), 100 g of water, 21.8 g of 1,3,5-trichloro-2,4,6-trifluorobenzene and 32.9 g of sodium acetate (4.5 equivalents) were placed in a pressure vessel. After flushing with nitrogen, the pressure vessel was heated to 140° C. and pressurized with 12 bar of hydrogen. A hydrogen pressure of 12 bar was maintained at 140° C. for about 12 hours while stirring vigorously. After cooling to 20-25° C., the pressure vessel was depressurized. The two-phase reaction solution was filtered and the phases were then separated. This gave a yield of 88.2% of 1,3,5-trifluorobenzene.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
410 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[C:6](Cl)[C:5]([F:10])=[C:4](Cl)[C:3]=1[F:12].C([O-])(=O)C.[Na+]>[Pd].O>[F:8][C:7]1[CH:2]=[C:3]([F:12])[CH:4]=[C:5]([F:10])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1F)Cl)F)Cl)F
Name
Quantity
32.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
410 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
A hydrogen pressure of 12 bar was maintained at 140° C. for about 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20-25° C.
CUSTOM
Type
CUSTOM
Details
The two-phase reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the phases were then separated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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